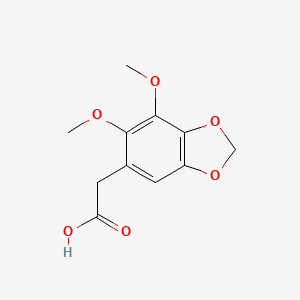
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid is an organic compound belonging to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring substituted with two methoxy groups at positions 6 and 7, and an acetic acid moiety at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Methoxylation: The methoxylation of the starting material is achieved using methanol and a suitable catalyst to introduce methoxy groups at positions 6 and 7.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acetylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.
Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Binding to Receptors: Interacting with specific receptors to modulate biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains an aldehyde group instead of an acetic acid moiety.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features a propanamine group instead of acetic acid.
Uniqueness
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12O6 |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-14-9-6(4-8(12)13)3-7-10(11(9)15-2)17-5-16-7/h3H,4-5H2,1-2H3,(H,12,13) |
Clé InChI |
ZGEPLEJWRXXWLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1CC(=O)O)OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine](/img/structure/B15000094.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000099.png)
![5-propan-2-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B15000100.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B15000103.png)
![N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B15000109.png)

![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000119.png)
![12-ethyl-12-methyl-3-morpholin-4-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15000123.png)
![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15000125.png)
![6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15000138.png)
![3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B15000150.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B15000153.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000161.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxybenzyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000165.png)
